Methyl 2,5-dichloro-4-fluorophenylacetate
Overview
Description
Methyl 2,5-dichloro-4-fluorophenylacetate is an organic compound with the molecular formula C9H7Cl2FO2 and a molecular weight of 237.06 g/mol . It is characterized by the presence of two chlorine atoms, one fluorine atom, and a methyl ester group attached to a phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-dichloro-4-fluorophenylacetate can be synthesized through several methods. One common route involves the esterification of 2,5-dichloro-4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dichloro-4-fluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are employed under reflux conditions.
Major Products
Nucleophilic substitution: Products include substituted phenylacetates depending on the nucleophile used.
Hydrolysis: The major products are 2,5-dichloro-4-fluorophenylacetic acid and methanol.
Scientific Research Applications
Methyl 2,5-dichloro-4-fluorophenylacetate is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Employed in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,5-dichloro-4-fluorophenylacetate involves its interaction with specific molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. The pathways involved include nucleophilic acyl substitution and ester hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-4-fluorophenylacetate: Similar structure but with one less chlorine atom.
Methyl 2,5-dichlorophenylacetate: Lacks the fluorine atom.
Methyl 4-fluorophenylacetate: Lacks both chlorine atoms.
Uniqueness
Methyl 2,5-dichloro-4-fluorophenylacetate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This combination of substituents can also affect its physical properties, such as boiling point and density, making it distinct from its analogs .
Properties
IUPAC Name |
methyl 2-(2,5-dichloro-4-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROYYROFWAEJLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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